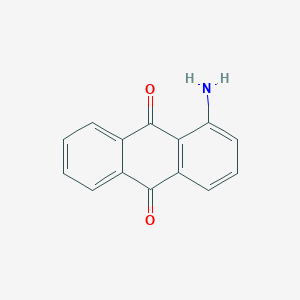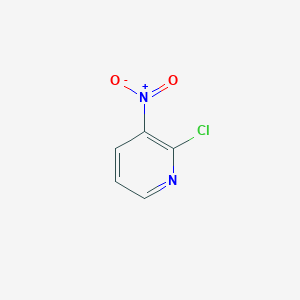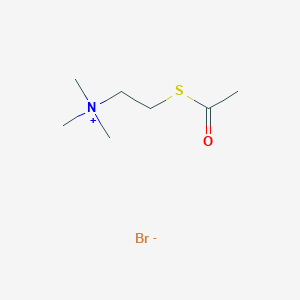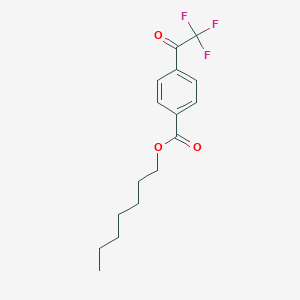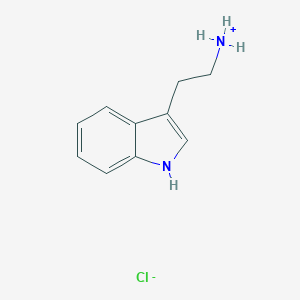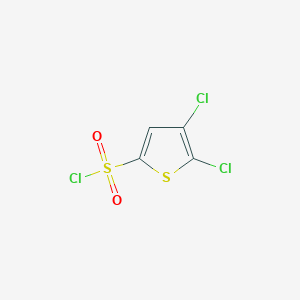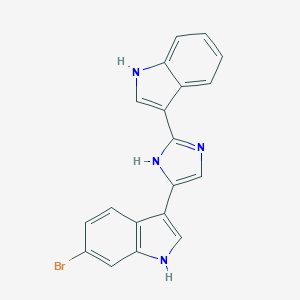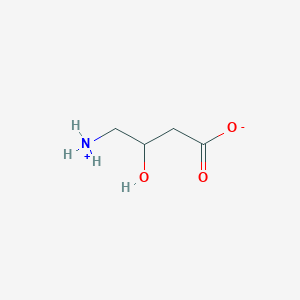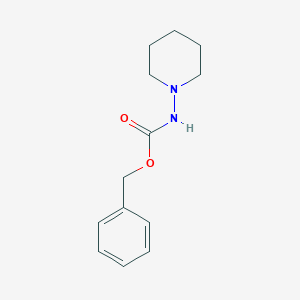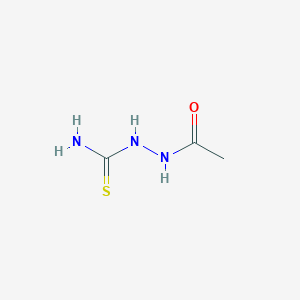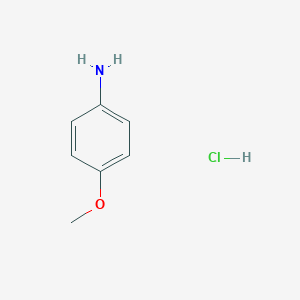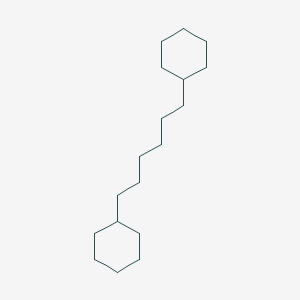
Hexane, 1,6-dicyclohexyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexane, 1,6-dicyclohexyl- is a cyclic compound that is widely used in scientific research applications. This compound is synthesized by the reaction of cyclohexylmagnesium bromide with 1,6-dibromohexane. The resulting product is a white crystalline solid that is soluble in organic solvents such as ether and chloroform. The compound has been found to exhibit a variety of biochemical and physiological effects, making it a valuable tool in the field of scientific research.
Mecanismo De Acción
Hexane, 1,6-dicyclohexyl- binds selectively to certain receptors in the body, including the NMDA receptor in the brain. The binding of this compound to the NMDA receptor results in the activation of a signaling cascade that leads to changes in neuronal activity. This mechanism of action has been studied extensively in the field of neurobiology.
Efectos Bioquímicos Y Fisiológicos
Hexane, 1,6-dicyclohexyl- has been found to exhibit a variety of biochemical and physiological effects. Some of the effects of this compound include:
1. Vasodilation: Hexane, 1,6-dicyclohexyl- has been found to exhibit vasodilatory effects, which can help to reduce blood pressure and improve blood flow.
2. Cytotoxicity: Hexane, 1,6-dicyclohexyl- has been found to exhibit cytotoxic effects on cancer cells, making it a potential candidate for cancer treatment.
3. Neuroprotection: Hexane, 1,6-dicyclohexyl- has been found to exhibit neuroprotective effects, which can help to prevent neuronal damage and improve neurological function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Hexane, 1,6-dicyclohexyl- has several advantages and limitations for lab experiments. Some of the advantages of this compound include:
1. Selective Binding: Hexane, 1,6-dicyclohexyl- binds selectively to certain receptors in the body, making it a valuable tool for studying the function of these receptors.
2. Solubility: Hexane, 1,6-dicyclohexyl- is soluble in organic solvents such as ether and chloroform, making it easy to work with in the lab.
Some of the limitations of this compound include:
1. Toxicity: Hexane, 1,6-dicyclohexyl- can be toxic in high doses, making it important to handle this compound with care in the lab.
2. Limited Availability: Hexane, 1,6-dicyclohexyl- may not be readily available in some labs, making it difficult to obtain for certain experiments.
Direcciones Futuras
There are several future directions for research on hexane, 1,6-dicyclohexyl-. Some of these directions include:
1. Development of New Therapies: Hexane, 1,6-dicyclohexyl- has been found to exhibit cytotoxic effects on cancer cells, making it a potential candidate for cancer treatment. Future research could focus on developing new therapies based on this compound.
2. Neurological Disorders: Hexane, 1,6-dicyclohexyl- has been found to bind to the NMDA receptor in the brain, which plays a critical role in learning and memory. Future research could focus on the role of this compound in neurological disorders such as Alzheimer's disease and schizophrenia.
3. Cardiovascular Diseases: Hexane, 1,6-dicyclohexyl- has been found to exhibit vasodilatory effects, making it a potential candidate for the treatment of hypertension and other cardiovascular diseases. Future research could focus on developing new therapies based on this compound.
In conclusion, hexane, 1,6-dicyclohexyl- is a valuable tool in the field of scientific research due to its ability to selectively bind to certain receptors in the body. This compound has been found to exhibit a variety of biochemical and physiological effects and has been used in a variety of research applications. Future research could focus on developing new therapies based on this compound and exploring its role in various diseases and disorders.
Métodos De Síntesis
The synthesis of hexane, 1,6-dicyclohexyl- involves the reaction of cyclohexylmagnesium bromide with 1,6-dibromohexane. The reaction is carried out in anhydrous ether or THF at low temperatures (-78°C to -40°C) to prevent the formation of unwanted byproducts. The resulting product is purified by recrystallization from a suitable solvent.
Aplicaciones Científicas De Investigación
Hexane, 1,6-dicyclohexyl- is widely used in scientific research applications due to its ability to selectively bind to certain receptors in the body. This compound has been found to exhibit a variety of biochemical and physiological effects, making it a valuable tool in the field of scientific research. Some of the research applications of this compound include:
1. Neurobiology: Hexane, 1,6-dicyclohexyl- has been found to bind to the N-methyl-D-aspartate (NMDA) receptor in the brain, which plays a critical role in learning and memory. This compound has been used to study the role of NMDA receptors in various neurological disorders such as Alzheimer's disease and schizophrenia.
2. Cardiovascular Research: Hexane, 1,6-dicyclohexyl- has been found to exhibit vasodilatory effects, making it a valuable tool in cardiovascular research. This compound has been used to study the mechanisms underlying hypertension and other cardiovascular diseases.
3. Cancer Research: Hexane, 1,6-dicyclohexyl- has been found to exhibit cytotoxic effects on cancer cells, making it a valuable tool in cancer research. This compound has been used to study the mechanisms underlying cancer cell growth and proliferation.
Propiedades
Número CAS |
1610-23-7 |
|---|---|
Nombre del producto |
Hexane, 1,6-dicyclohexyl- |
Fórmula molecular |
C18H34 |
Peso molecular |
250.5 g/mol |
Nombre IUPAC |
6-cyclohexylhexylcyclohexane |
InChI |
InChI=1S/C18H34/c1(5-11-17-13-7-3-8-14-17)2-6-12-18-15-9-4-10-16-18/h17-18H,1-16H2 |
Clave InChI |
VBQJFJRTZSWYPK-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)CCCCCCC2CCCCC2 |
SMILES canónico |
C1CCC(CC1)CCCCCCC2CCCCC2 |
Otros números CAS |
1610-23-7 |
Sinónimos |
1,6-Dicyclohexylhexane |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



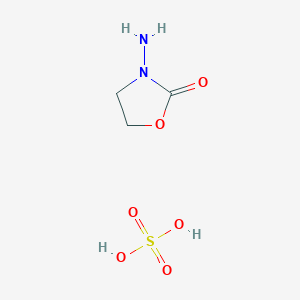
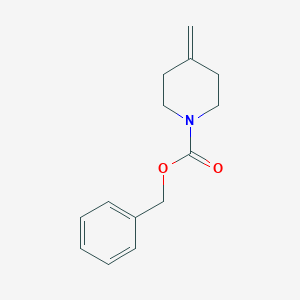
![bis(4-fluorophenyl)-[(2S)-pyrrolidin-2-yl]methanol](/img/structure/B167231.png)
